Home > Products > Screening Compounds P102276 > Amyloid Bri Protein Precursor277 (89-106) Trifluoroacetate
Amyloid Bri Protein Precursor277 (89-106) Trifluoroacetate - 1802078-21-2

Amyloid Bri Protein Precursor277 (89-106) Trifluoroacetate

Catalog Number: EVT-6428729
CAS Number: 1802078-21-2
Molecular Formula: C89H142F3N21O32S
Molecular Weight: 2107.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Amyloid Bri Protein Precursor277 (89-106) Trifluoroacetate is a synthetic peptide derived from the Amyloid Bri Protein Precursor, which is implicated in various neurodegenerative diseases, particularly those associated with amyloid formation. This peptide consists of amino acids 89 to 106 of the precursor protein, which plays a significant role in the pathogenesis of amyloid-related disorders. The synthesis and study of this peptide are crucial for understanding its biological functions and potential therapeutic applications.

Source

The Amyloid Bri Protein Precursor is encoded by the BRI gene, which has been studied extensively in relation to familial British dementia and other amyloid-related conditions. The precursor protein undergoes proteolytic processing to yield various peptides, including the Amyloid Bri Protein, which is known to aggregate and form amyloid fibrils .

Classification

Amyloid Bri Protein Precursor277 (89-106) Trifluoroacetate is classified as a synthetic peptide. It falls under the broader category of amyloid peptides, which are short chains of amino acids that can misfold and aggregate, leading to amyloid plaque formation in tissues, particularly in the brain. This classification highlights its relevance in studies related to neurodegenerative diseases such as Alzheimer's disease and familial British dementia.

Synthesis Analysis

Methods

The synthesis of Amyloid Bri Protein Precursor277 (89-106) typically involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support.

  1. Solid-Phase Peptide Synthesis: The process begins with the attachment of the first amino acid to a resin. Each subsequent amino acid is added in a stepwise manner.
  2. Deprotection: After each addition, protective groups on the amino acids are removed to allow for further coupling.
  3. Cleavage: Once the full sequence is synthesized, the peptide is cleaved from the resin and deprotected simultaneously.
  4. Purification: The crude peptide is purified using high-performance liquid chromatography (HPLC) to isolate the desired product from side products and unreacted materials.

Technical Details

The synthesis requires careful control of reaction conditions, including temperature and pH, as well as monitoring the coupling efficiency after each step. Mass spectrometry is often employed to confirm the molecular weight of the synthesized peptide, ensuring that it matches expected values based on its sequence.

Molecular Structure Analysis

Structure

The molecular structure of Amyloid Bri Protein Precursor277 (89-106) can be elucidated through techniques such as nuclear magnetic resonance spectroscopy (NMR) and X-ray crystallography. These methods provide insights into the three-dimensional arrangement of atoms within the peptide.

Data

The specific sequence for this peptide is critical for its function and interaction with other biomolecules. The molecular formula can be derived based on its amino acid composition, and its molecular weight can be calculated accordingly.

Chemical Reactions Analysis

Reactions

Amyloid Bri Protein Precursor277 (89-106) may undergo several chemical reactions relevant to its biological activity:

  1. Proteolytic Cleavage: This peptide can be cleaved by specific proteases, leading to smaller fragments that may exhibit different biological properties.
  2. Aggregation: Under certain conditions, this peptide can aggregate into oligomers or fibrils, a process that is central to amyloid pathology.

Technical Details

Understanding these reactions involves studying kinetics and mechanisms using techniques such as circular dichroism spectroscopy and dynamic light scattering to monitor aggregation behavior.

Mechanism of Action

Process

The mechanism by which Amyloid Bri Protein Precursor277 (89-106) exerts its effects involves several pathways:

  1. Inhibition of Amyloid Formation: This peptide may function as an inhibitor of larger amyloid fibril formation by stabilizing non-toxic conformations.
  2. Cellular Interaction: It can interact with cellular receptors or chaperones that modulate amyloid processing pathways.

Data

Research indicates that modifications in this peptide's structure can significantly impact its ability to inhibit amyloid aggregation, providing insights into designing potential therapeutic agents .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white or off-white powder.
  • Solubility: Soluble in aqueous buffers at physiological pH; solubility may vary based on formulation.

Chemical Properties

  • Molecular Weight: Approximately 2,500 Da depending on specific modifications.
  • Stability: Stability can be influenced by environmental factors such as temperature and pH; peptides generally have limited shelf life if not stored properly.

Relevant analyses often include assessing stability under various conditions through accelerated stability testing protocols.

Applications

Scientific Uses

Amyloid Bri Protein Precursor277 (89-106) has several applications in scientific research:

  1. Neurodegenerative Disease Research: Used to study mechanisms underlying amyloid formation and toxicity.
  2. Drug Development: Serves as a lead compound for developing inhibitors targeting amyloid aggregation.
  3. Diagnostic Tools: Potential use in assays designed to measure amyloid levels or activity in biological samples.

This peptide represents a valuable tool for advancing our understanding of amyloidosis and developing therapeutic strategies against related diseases .

Properties

CAS Number

1802078-21-2

Product Name

Amyloid Bri Protein Precursor277 (89-106) Trifluoroacetate

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]butanedioic acid;2,2,2-trifluoroacetic acid

Molecular Formula

C89H142F3N21O32S

Molecular Weight

2107.3 g/mol

InChI

InChI=1S/C87H141N21O30S.C2HF3O2/c1-12-43(8)68(104-62(112)38-92-72(122)49(90)40-139)83(133)94-50(20-15-17-29-88)73(123)97-54(33-47-23-25-48(110)26-24-47)78(128)106-69(44(9)13-2)84(134)95-51(21-16-18-30-89)74(124)99-56(35-64(115)116)77(127)100-57(36-65(117)118)79(129)105-67(42(6)7)82(132)107-70(45(10)14-3)85(135)101-53(32-41(4)5)75(125)98-55(34-61(91)111)76(126)96-52(27-28-63(113)114)86(136)108-31-19-22-60(108)81(131)103-59(39-109)80(130)93-46(11)71(121)102-58(87(137)138)37-66(119)120;3-2(4,5)1(6)7/h23-26,41-46,49-60,67-70,109-110,139H,12-22,27-40,88-90H2,1-11H3,(H2,91,111)(H,92,122)(H,93,130)(H,94,133)(H,95,134)(H,96,126)(H,97,123)(H,98,125)(H,99,124)(H,100,127)(H,101,135)(H,102,121)(H,103,131)(H,104,112)(H,105,129)(H,106,128)(H,107,132)(H,113,114)(H,115,116)(H,117,118)(H,119,120)(H,137,138);(H,6,7)/t43-,44-,45-,46-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,67-,68-,69-,70-;/m0./s1

InChI Key

KXMYLQVKBARIOA-MCSNCVJMSA-N

SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)N2CCCC2C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)CNC(=O)C(CS)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)N2CCCC2C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)CNC(=O)C(CS)N.C(=O)(C(F)(F)F)O

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)CNC(=O)[C@H](CS)N.C(=O)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.